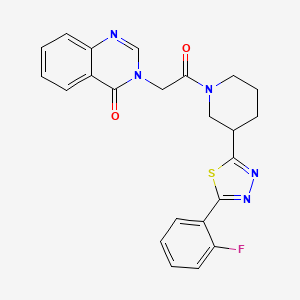
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, also known as TBEIQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBEIQD is a derivative of isoquinoline and has a unique molecular structure that makes it suitable for a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is its versatility, as it can be used for a variety of research applications. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is also relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a relatively new compound, and its effects on human health and the environment are not fully understood. Additionally, the synthesis of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate requires specialized equipment and expertise, which may limit its availability to some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, including the development of new drugs targeting specific receptors, the study of its effects on neurodegenerative disorders, and the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate and its potential impact on human health and the environment.
Conclusion:
In conclusion, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a unique and versatile compound that has potential applications in a variety of scientific research areas. Its synthesis requires specialized equipment and expertise, and its effects on human health and the environment are not fully understood. However, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has already shown promise as a fluorescent probe, a potential anticancer agent, and a tool for the development of new drugs targeting specific receptors. Further research is needed to fully understand the potential of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate and its impact on scientific research and human health.
Synthesemethoden
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the Fischer indole synthesis and the Bischler-Napieralski reaction. The synthesis of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate requires specialized equipment and expertise, and the purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been used in studies of the molecular mechanisms of drug addiction and as a tool for the development of new drugs targeting specific receptors.
Eigenschaften
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYOKMQBXTJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

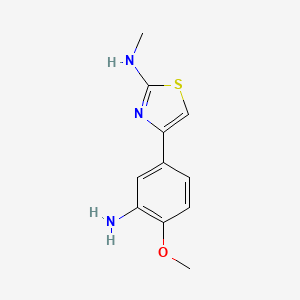

![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)
![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)
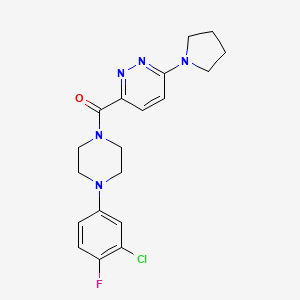

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2947552.png)

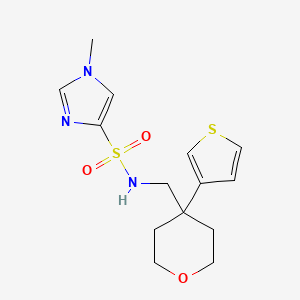
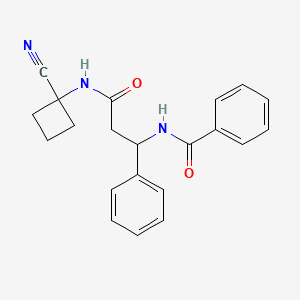

![3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one](/img/structure/B2947561.png)
